molecular formula C17H26N4O2S B2915976 N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cyclohexyloxamide CAS No. 899952-54-6

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cyclohexyloxamide

Cat. No. B2915976
CAS RN: 899952-54-6
M. Wt: 350.48
InChI Key: KQKAHWDLTFMZFE-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Compound X melts at approximately .

Scientific Research Applications

Catalysis and Asymmetric Synthesis

  • The use of related pyrazole derivatives in catalytic processes, including asymmetric [3+2] cycloaddition reactions, has been explored, demonstrating the potential of these compounds in facilitating regiospecific and enantioselective synthesis (Han, Xiaoyu et al., 2011).

Synthesis of Novel Compounds

  • Research into the catalyst-free synthesis of novel benzamide derivatives through 1,3-dipolar cycloaddition highlights the structural versatility and reactivity of pyrazole-based compounds (Liu, Wenjing et al., 2014). Additionally, the synthesis of 1H-imidazo[1,2-b]pyrazole libraries, showcasing the utility of pyrazole derivatives in generating diverse molecular libraries with potential biological activities, has been demonstrated (Babariya, Jayesh S. et al., 2017).

Investigation of Biological Activities

  • Pyrazole derivatives have been studied as potential inhibitors of photosynthetic electron transport, indicating their application in agricultural chemistry and the potential for the development of new herbicides (Vicentini, C. B. et al., 2005).

Material Science Applications

  • The incorporation of pyrazole derivatives into polymers and other materials has been explored to enhance properties such as thermal stability, indicating their relevance in the development of advanced materials (Scaffaro, R. et al., 2005).

Future Directions

: Heather Lynch, MPH, DABT - Epidemiological and Regulatory Analysis of PFAS, United States : Benchchem - CAS No. 899952-54-6 (N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cyclohexyloxamide) : Parameter Efficient Fine Tuning: A Comprehensive Analysis Across Applications

properties

IUPAC Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cyclohexyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2S/c1-17(2,3)21-14(12-9-24-10-13(12)20-21)19-16(23)15(22)18-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKAHWDLTFMZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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